molecular formula C22H16N2O B13371264 9-(3-methylphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one

9-(3-methylphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one

Cat. No.: B13371264
M. Wt: 324.4 g/mol
InChI Key: DOGYYTPWKYDLEN-UHFFFAOYSA-N
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Description

9-(3-methylphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a quinoline core fused with a pyrrole ring, making it a part of the pyrroloquinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-methylphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the condensation of a 3-methylphenyl derivative with a suitable quinoline precursor, followed by cyclization and reduction steps to form the final compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts to enhance reaction efficiency and the implementation of continuous flow processes to scale up production .

Chemical Reactions Analysis

Types of Reactions

9-(3-methylphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing groups, while reduction could produce a more saturated version of the compound .

Scientific Research Applications

9-(3-methylphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3-methylphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar core structure but differs in the substitution pattern.

    Quinolinyl-pyrazoles: These compounds also contain a quinoline core but are fused with a pyrazole ring instead of a pyrrole ring.

Uniqueness

The uniqueness of 9-(3-methylphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H16N2O

Molecular Weight

324.4 g/mol

IUPAC Name

14-(3-methylphenyl)-14,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,10,12(16)-heptaen-13-one

InChI

InChI=1S/C22H16N2O/c1-14-5-4-7-17(11-14)24-13-20-19(22(24)25)12-16-10-9-15-6-2-3-8-18(15)21(16)23-20/h2-12H,13H2,1H3

InChI Key

DOGYYTPWKYDLEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC3=C(C2=O)C=C4C=CC5=CC=CC=C5C4=N3

Origin of Product

United States

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